molecular formula C11H9N5O B13158891 6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde

6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No.: B13158891
M. Wt: 227.22 g/mol
InChI Key: QQPANDWNLUKEQB-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features both imidazo and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate pyrazole derivative, followed by cyclization with an imidazo precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of pyrazole and imidazo rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C11H9N5O/c1-15-5-8(2-14-15)10-6-16-9(7-17)3-13-11(16)4-12-10/h2-7H,1H3

InChI Key

QQPANDWNLUKEQB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CN=C3C=N2)C=O

Origin of Product

United States

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